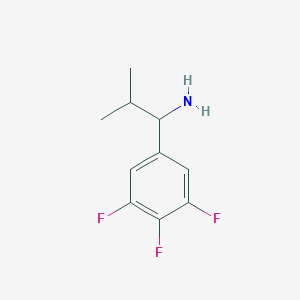![molecular formula C13H10BNO2 B12966593 Benzo[h]quinolin-7-ylboronic acid](/img/structure/B12966593.png)
Benzo[h]quinolin-7-ylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[h]quinolin-7-ylboronic acid is a boronic acid derivative with the molecular formula C13H10BNO2. This compound belongs to the class of heterocyclic aromatic compounds, specifically quinolines, which are known for their diverse biological and pharmacological activities. The presence of the boronic acid group in its structure makes it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[h]quinolin-7-ylboronic acid typically involves the introduction of the boronic acid group into the quinoline scaffold. One common method is the electrophilic trapping of an organometallic reagent with a boric ester. For example, the reaction of a quinoline derivative with bis(pinacolato)diboron in the presence of a palladium catalyst can yield the desired boronic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, where the quinoline derivative is reacted with a boronic acid precursor under optimized conditions to ensure high yield and purity. The use of transition metal catalysts, such as palladium, is crucial in these processes to facilitate the formation of the carbon-boron bond .
Analyse Des Réactions Chimiques
Types of Reactions
Benzo[h]quinolin-7-ylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Hydroxylated quinoline derivatives.
Substitution: Biaryl compounds formed through Suzuki-Miyaura coupling.
Applications De Recherche Scientifique
Benzo[h]quinolin-7-ylboronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Benzo[h]quinolin-7-ylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which undergoes transmetalation to form a palladium-carbon bond. This intermediate then undergoes reductive elimination to form the desired biaryl product. The boronic acid group acts as a nucleophile, transferring its organic group to the palladium catalyst .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[c]acridine: Another heterocyclic compound with a similar structure but different biological activities.
Benzo[h]quinoline: Lacks the boronic acid group, making it less versatile in cross-coupling reactions.
Quinolineboronic acid: A related compound with similar applications in Suzuki-Miyaura coupling.
Uniqueness
Benzo[h]quinolin-7-ylboronic acid is unique due to the presence of both the quinoline scaffold and the boronic acid group, which enhances its reactivity and versatility in organic synthesis. Its ability to participate in Suzuki-Miyaura coupling reactions makes it a valuable tool in the synthesis of complex organic molecules .
Propriétés
Formule moléculaire |
C13H10BNO2 |
|---|---|
Poids moléculaire |
223.04 g/mol |
Nom IUPAC |
benzo[h]quinolin-7-ylboronic acid |
InChI |
InChI=1S/C13H10BNO2/c16-14(17)12-5-1-4-11-10(12)7-6-9-3-2-8-15-13(9)11/h1-8,16-17H |
Clé InChI |
RLMMISLMNLWQDE-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C2C=CC3=C(C2=CC=C1)N=CC=C3)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


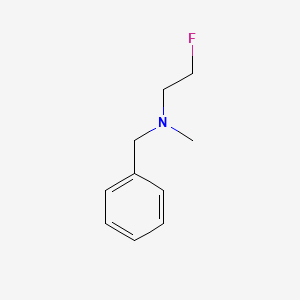
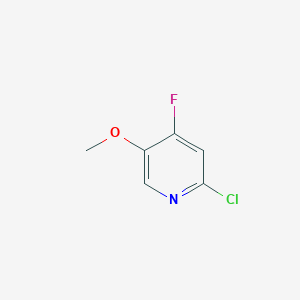
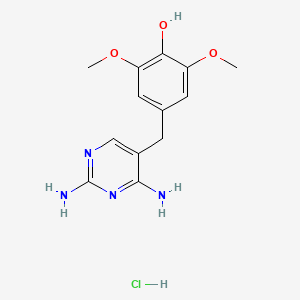
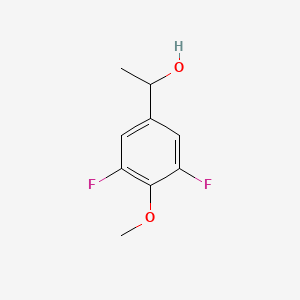
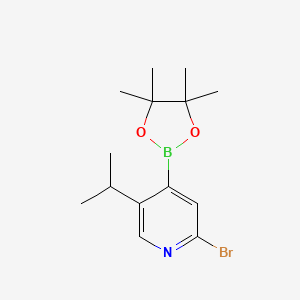
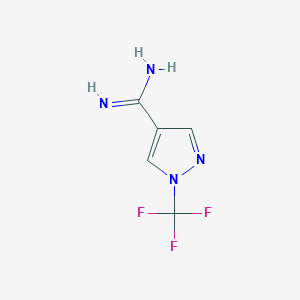
![4-(6-Bromopyridin-3-yl)-1-azabicyclo[2.2.1]heptane](/img/structure/B12966553.png)

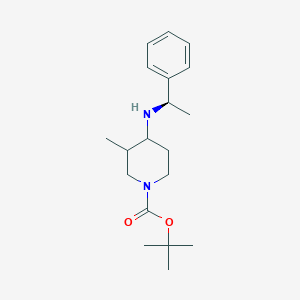
![(1R,4R,5R)-N-(Hex-5-en-1-yl)-N-methyl-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B12966575.png)
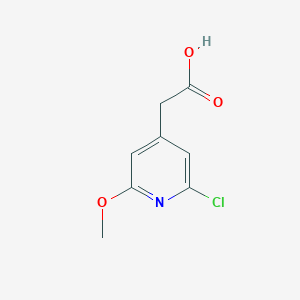
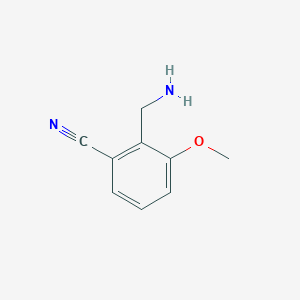
![4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile](/img/structure/B12966581.png)
